molecular formula C13H15NO B2559133 1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone CAS No. 2253630-54-3

1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone

Cat. No.: B2559133
CAS No.: 2253630-54-3
M. Wt: 201.269
InChI Key: DNIZMLQJNKDOCW-UHFFFAOYSA-N
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Description

1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The bicyclic framework provides a rigid structure that can be exploited for various chemical transformations and applications.

Preparation Methods

The synthesis of 1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone typically involves the use of photochemical conditions. One common method starts with azabicyclo[1.1.0]butanes and styrenes. The reaction follows a polar-radical-polar relay strategy, with a key step being a photocatalytic atom-transfer-radical-addition (ATRA) reaction . This method allows for the efficient production of the compound under controlled conditions.

Industrial production methods may involve scaling up the photochemical synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling the light source, reaction time, and temperature to maximize yield and purity.

Chemical Reactions Analysis

1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Common reagents include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or amines.

Scientific Research Applications

1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone has several scientific research applications:

    Chemistry: The compound’s rigid bicyclic structure makes it a valuable building block for synthesizing more complex molecules. It is used in the development of new synthetic methodologies and the exploration of chemical reactivity.

    Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Medicine: The compound’s potential pharmacological properties are being investigated for the development of new therapeutic agents. Its structure may provide a basis for designing drugs with specific biological activities.

    Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone can be compared with other bicyclic compounds, such as:

    1-Azabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but with a different ring size, leading to variations in reactivity and applications.

    Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring system, used in different synthetic and industrial applications.

    1,2-Disubstituted bicyclo[2.1.1]hexanes:

The uniqueness of this compound lies in its specific bicyclic structure and the presence of a phenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-10(15)14-9-11-7-13(14,8-11)12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIZMLQJNKDOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CC1(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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